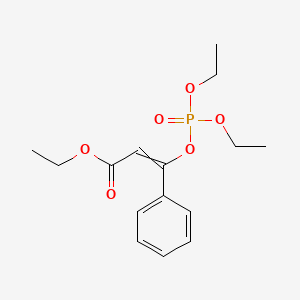
4,4'-Sulfonylbis(n,n-diethyl-2-isothiocyanatoaniline)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Sulfonylbis(n,n-diethyl-2-isothiocyanatoaniline) is a chemical compound known for its unique structure and properties It is characterized by the presence of sulfonyl and isothiocyanato groups attached to aniline derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Sulfonylbis(n,n-diethyl-2-isothiocyanatoaniline) typically involves the reaction of 4,4’-Sulfonylbis(n,n-diethyl-2-nitroaniline) with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired isothiocyanato groups. The process may involve steps such as nitration, reduction, and subsequent reaction with thiophosgene.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: 4,4’-Sulfonylbis(n,n-diethyl-2-isothiocyanatoaniline) undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanato groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles such as amines and alcohols can react with the isothiocyanato groups.
Oxidizing Agents: Agents like hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents such as sodium borohydride can be employed for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines may yield thiourea derivatives.
Applications De Recherche Scientifique
4,4’-Sulfonylbis(n,n-diethyl-2-isothiocyanatoaniline) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiourea derivatives.
Biology: The compound can be used in the modification of biomolecules, aiding in the study of protein interactions and functions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 4,4’-Sulfonylbis(n,n-diethyl-2-isothiocyanatoaniline) exerts its effects involves the reactivity of the isothiocyanato groups. These groups can form covalent bonds with nucleophiles, leading to the formation of stable products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles interacting with the compound.
Comparaison Avec Des Composés Similaires
4,4’-Sulfonylbis(n,n-diethyl-2-nitroaniline): A precursor in the synthesis of 4,4’-Sulfonylbis(n,n-diethyl-2-isothiocyanatoaniline).
4,4’-Sulfonylbis(n,n-diethyl-2-aminophenyl): Another related compound with different functional groups.
Propriétés
Numéro CAS |
41016-23-3 |
|---|---|
Formule moléculaire |
C22H26N4O2S3 |
Poids moléculaire |
474.7 g/mol |
Nom IUPAC |
4-[4-(diethylamino)-3-isothiocyanatophenyl]sulfonyl-N,N-diethyl-2-isothiocyanatoaniline |
InChI |
InChI=1S/C22H26N4O2S3/c1-5-25(6-2)21-11-9-17(13-19(21)23-15-29)31(27,28)18-10-12-22(26(7-3)8-4)20(14-18)24-16-30/h9-14H,5-8H2,1-4H3 |
Clé InChI |
FIMGKPNJVFDTLX-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=C(C=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)N(CC)CC)N=C=S)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline](/img/structure/B13999989.png)
![N-{2-[1-(Phenylsulfanyl)butyl]phenyl}acetamide](/img/structure/B13999993.png)



![N-[(4-chloro-2,5-diphenyl-3-furyl)methyl]-n,n-diethyl-n-methyl-propane-1,3-diamine](/img/structure/B14000009.png)

![6-[3-(4,6-Diamino-1,3,5-triazin-2-yl)propyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14000017.png)



